molecular formula C18H13N B080917 8-Methylbenz(c)acridine CAS No. 13911-90-5

8-Methylbenz(c)acridine

Cat. No. B080917
CAS RN: 13911-90-5
M. Wt: 243.3 g/mol
InChI Key: YZUYUDXHUYPYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methylbenz(c)acridine is a heterocyclic compound that is commonly used in scientific research. It is a polycyclic aromatic hydrocarbon that has been found to have potential therapeutic applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 8-Methylbenz(c)acridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also interfere with DNA replication and repair, leading to cell death.

Biochemical And Physiological Effects

Studies have shown that 8-Methylbenz(c)acridine can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of bacteria and fungi. In addition, it has been shown to have antioxidant properties and may help to reduce inflammation.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 8-Methylbenz(c)acridine in lab experiments is its high potency and selectivity. It can be used in very small concentrations and still produce significant effects. However, its high toxicity can be a limitation, and care must be taken when handling and disposing of the compound.

Future Directions

There are many potential future directions for research on 8-Methylbenz(c)acridine. One area of interest is the development of new therapeutic applications, particularly in the treatment of cancer and infectious diseases. Another area of focus is the elucidation of the compound's mechanism of action and its interactions with other molecules in the body. Finally, there is potential for the development of new synthetic methods for the production of 8-Methylbenz(c)acridine and related compounds.

Synthesis Methods

The synthesis of 8-Methylbenz(c)acridine involves the condensation of 2-naphthol with 2-methylbenzaldehyde in the presence of a Lewis acid catalyst. This reaction results in the formation of the desired compound with good yield and purity.

Scientific Research Applications

8-Methylbenz(c)acridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antibacterial, and antifungal properties. It has also been shown to have potential as a diagnostic tool for certain diseases.

properties

CAS RN

13911-90-5

Product Name

8-Methylbenz(c)acridine

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

8-methylbenzo[c]acridine

InChI

InChI=1S/C18H13N/c1-12-5-4-8-17-16(12)11-14-10-9-13-6-2-3-7-15(13)18(14)19-17/h2-11H,1H3

InChI Key

YZUYUDXHUYPYGT-UHFFFAOYSA-N

SMILES

CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1

Canonical SMILES

CC1=C2C=C3C=CC4=CC=CC=C4C3=NC2=CC=C1

Other CAS RN

13911-90-5

synonyms

8-Methylbenz(c)acridine

Origin of Product

United States

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